4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 2,5-Dioxopyrrolidin-1-yl group, an azetidin-1-yl group, a sulfonyl group, and a benzonitrile group.Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Shah et al. (2014) focuses on the synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which includes compounds structurally related to 4-((3-(2,5-Dioxopyrrolidin-1-yl)azetidin-1-yl)sulfonyl)benzonitrile. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential applications in addressing microbial infections. (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014)
Antitumor Properties
- Hafez, Alsalamah, and El-Gazzar (2017) synthesized derivatives of thiophene and thieno[3,2-d] pyrimidine, related to the chemical structure . These compounds showed potent antitumor properties against various human tumor cell lines, highlighting the potential of similar compounds in cancer research and treatment. (Hafez, Alsalamah, & El-Gazzar, 2017)
Chemical Transformations and Reactions
- Studies by Markitanov et al. (2016) and Hirai, Matsuda, and Kishida (1973) discuss the synthesis of compounds containing elements like sulfonyl and azetidinone, which are relevant to the structure of this compound. These studies contribute to the understanding of chemical reactions and transformations involving such compounds, which is essential for their application in various scientific fields. (Markitanov, Timoshenko, Shermolovich, Mykhalchuk, Grafova, & Grafov, 2016); (Hirai, Matsuda, & Kishida, 1973)
Mechanism of Action
The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Future Directions
The compound has shown promise in improving monoclonal antibody production . Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies . This suggests that there may be potential for future research and development involving this compound.
Properties
IUPAC Name |
4-[3-(2,5-dioxopyrrolidin-1-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c15-7-10-1-3-12(4-2-10)22(20,21)16-8-11(9-16)17-13(18)5-6-14(17)19/h1-4,11H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEDIDZEIGZNKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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